![molecular formula C21H16FN3O3 B3017621 5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxybenzyl)pyridin-2(1H)-one CAS No. 1251676-44-4](/img/structure/B3017621.png)
5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxybenzyl)pyridin-2(1H)-one
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Description
The compound "5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxybenzyl)pyridin-2(1H)-one" is a molecule that likely contains a pyridinone core structure, substituted with a 1,2,4-oxadiazole ring bearing a fluorophenyl group, and a methoxybenzyl group. This structure suggests potential biological activity, given the presence of pharmacophoric elements such as the oxadiazole ring and the fluorophenyl group, which are common in drug design .
Synthesis Analysis
The synthesis of related oxadiazole derivatives typically involves the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. For instance, the synthesis of 1,3,4-oxadiazole derivatives has been reported using halobenzyloxy phenyl precursors, where the introduction of a fluoro substituent at the ortho position of the benzyloxy moiety was found to enhance anticonvulsant activity . Similarly, the synthesis of amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine involved microwave irradiation of a precursor compound in the presence of chloroacetyl chloride and phosphoryl oxychloride, followed by treatment with various amines .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can significantly influence their biological activity. For example, the crystal and molecular structures of methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones showed V-shaped configurations, impacting their solid-state molecular packing . The polymorphism observed in related compounds, such as 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, indicates that subtle differences in weak intermolecular interactions can lead to different crystal packing arrangements, which may affect the compound's properties and activity .
Chemical Reactions Analysis
The chemical reactivity of oxadiazole derivatives can be influenced by the substituents on the oxadiazole ring. For instance, the introduction of a benzylthio group at the 2-position of the oxadiazole ring has been shown to yield compounds with xanthine oxidase inhibitory activity . The presence of a fluorobenzyl group may also affect the reactivity and biological activity of the compound, as seen in the synthesis of Schiff bases using fluoromethoxyphenyl thiophene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are closely related to their molecular structure. The presence of methoxy and fluorophenyl groups can influence the compound's solubility, absorption, and fluorescence properties. For example, the absorption maxima and fluorescence spectra of oxadiazole derivatives can vary depending on the substituents on the aryl ring bonded to the pyrazole moiety . The crystal structure analysis of related compounds has revealed various intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal structure and may affect the compound's solubility and bioavailability .
Scientific Research Applications
Antimicrobial and Antitumor Activities
- A study by Desai et al. (2016) on similar fluorinated pyrazole and pyridyl 1,3,4-oxadiazole motifs highlighted their potential in antimicrobial activity and cytotoxicity against certain strains, including methicillin-resistant Staphylococcus aureus (MRSA) (Desai et al., 2016).
- El-Borai et al. (2012) synthesized pyrazolo[3,4-b]pyridine derivatives using microwave irradiation, revealing significant antibacterial and antitumor activities (El-Borai et al., 2012).
Herbicidal Activity
- Tajik and Dadras (2011) synthesized 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring and tested their herbicidal activity, noting effective results against graminaceous plants without crop injury (Tajik & Dadras, 2011).
Potential as Anticancer Agents
- Vinayak et al. (2017) synthesized novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, exhibiting promising in vitro anticancer activity against various human cancer cell lines (Vinayak et al., 2017).
Antioxidant Activity
- Maheshwari et al. (2011) examined the antioxidant activity of 4-[5-(substitutedphenyl)-1,3,4-oxadiazol-2-yl]-pyridine derivatives, finding that compounds with aromatic groups at the 2nd position showed significant activity (Maheshwari et al., 2011).
Xanthine Oxidase Inhibitory Activity
- Qi et al. (2015) developed 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives and evaluated their in vitro xanthine oxidase inhibitory activity (Qi et al., 2015).
Molecular Docking Studies for Antimicrobial and Antitubercular Activities
- Shingare et al. (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives and conducted molecular docking studies against Mycobacterium tuberculosis, demonstrating their potential as antimicrobial and antitubercular agents (Shingare et al., 2022).
properties
IUPAC Name |
5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-methoxyphenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c1-27-18-4-2-3-14(11-18)12-25-13-16(7-10-19(25)26)21-23-20(24-28-21)15-5-8-17(22)9-6-15/h2-11,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUXFZHTAXTLTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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